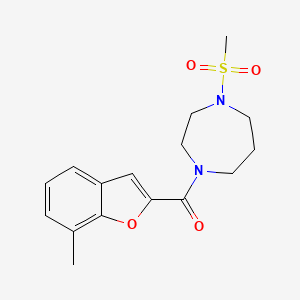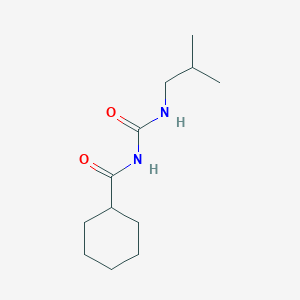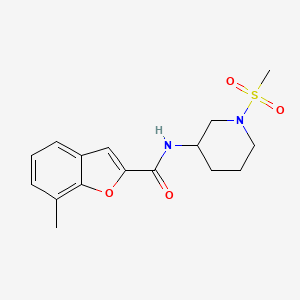![molecular formula C20H22N2O2 B7535489 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist for liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol and lipid metabolism.
Mecanismo De Acción
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide is a selective agonist for LXR, which regulates cholesterol and lipid metabolism by modulating the expression of genes involved in these pathways. Upon binding to LXR, 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide induces conformational changes that allow the receptor to interact with coactivator proteins and bind to DNA. This results in the upregulation of genes involved in cholesterol efflux, lipid metabolism, and inflammation.
Biochemical and Physiological Effects
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide has several biochemical and physiological effects, including the upregulation of genes involved in cholesterol efflux, lipid metabolism, and inflammation. It has also been shown to reduce plaque formation and inflammation in animal models of atherosclerosis, improve cognitive function and reduce amyloid-beta deposition in mouse models of Alzheimer's disease, and inhibit tumor growth and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide in lab experiments is its selectivity for LXR, which allows for the specific modulation of cholesterol and lipid metabolism pathways. However, one limitation is its potential toxicity, as high doses of 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide have been shown to induce liver toxicity in animal models.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide, including its potential therapeutic applications in other diseases such as diabetes and metabolic syndrome. Additionally, further research is needed to understand the mechanisms by which 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide induces liver toxicity and to develop safer analogs with similar therapeutic effects. Finally, the development of novel drug delivery systems for 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide involves several steps, starting with the reaction of 3-methylbenzoyl chloride with 2-aminoethyl-1-tetralone to form 3-methyl-N-(1-tetralin-2-ylmethyl)benzamide. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form 2-chloro-N-(1-tetralin-2-ylmethyl)acetamide. Finally, the reaction of this intermediate with 2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide yields 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide has been shown to reduce plaque formation and inflammation in animal models. In Alzheimer's disease, 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide has been shown to improve cognitive function and reduce amyloid-beta deposition in mouse models. In cancer, 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-4-9-16(12-14)20(24)21-13-19(23)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZEHLQMFKTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)




![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)
![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)

![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)
